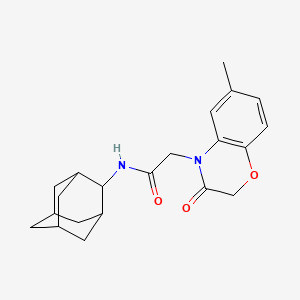![molecular formula C20H22N2O4S B4439841 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4439841.png)
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to repression of gene transcription. MS-275 has been extensively studied for its potential use in cancer treatment, as well as for its effects on neurodegenerative diseases and inflammation.
Wirkmechanismus
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to changes in chromatin structure and gene expression. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to have effects on other physiological processes. For example, 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline in lab experiments is its potency and selectivity for class I HDACs. This allows researchers to study the specific effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline is that it may not fully recapitulate the effects of genetic knockdown or knockout of HDACs, as it only inhibits their activity rather than completely eliminating their expression.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline and other HDAC inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Finally, there is ongoing research on the potential use of HDAC inhibitors in other diseases such as inflammatory bowel disease and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been studied extensively for its potential use in cancer treatment. HDAC inhibitors like 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline have been shown to induce differentiation and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. 1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-2-5-18(6-3-15)27(24,25)22-9-8-16-14-17(4-7-19(16)22)20(23)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQEMLTUNVGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4439776.png)
![methyl 1-[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4439782.png)
![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4439787.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439794.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4439805.png)
![(3aS*,6aS*)-2-benzyl-5-[(3,5-dimethylisoxazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4439809.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439815.png)
![N-[5-({[2-(3-methoxyphenyl)ethyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4439831.png)
![3-isobutyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439855.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)

![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)